4-Fluorobenzenesulfonyl isocyanate
Overview
Description
4-Fluorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C₇H₄FNO₃S. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzenesulfonyl isocyanate can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired isocyanate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzenesulfonyl isocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates, respectively.
Addition Reactions: It can react with water to form 4-fluorobenzenesulfonamide and carbon dioxide.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes to form cyclic sulfonylureas.
Common Reagents and Conditions
Amines: React with this compound to form sulfonylureas under mild conditions.
Alcohols: React to form sulfonylcarbamates, typically in the presence of a base such as triethylamine.
Water: Reacts to form 4-fluorobenzenesulfonamide and carbon dioxide, usually under ambient conditions.
Major Products Formed
Sulfonylureas: Formed from the reaction with amines.
Sulfonylcarbamates: Formed from the reaction with alcohols.
4-Fluorobenzenesulfonamide: Formed from the reaction with water.
Scientific Research Applications
4-Fluorobenzenesulfonyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonylureas and sulfonylcarbamates.
Biology: Used in the modification of biomolecules to study their function and interactions.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluorobenzenesulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is due to the partial positive charge on the carbon atom of the isocyanate group, which attracts nucleophiles and facilitates the formation of new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl isocyanate
- 4-Chlorobenzenesulfonyl isocyanate
- 4-Trifluoromethylbenzenesulfonyl isocyanate
- 3,5-Bis(trifluoromethyl)benzenesulfonyl isocyanate
Uniqueness
4-Fluorobenzenesulfonyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications where other sulfonyl isocyanates may not be as effective .
Properties
IUPAC Name |
4-fluoro-N-(oxomethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRJRSOWRCSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369872 | |
Record name | 4-Fluorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3895-25-8 | |
Record name | 4-Fluorobenzenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzenesulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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